5-Ethyl-2-methyl-nicotinic acid

Description

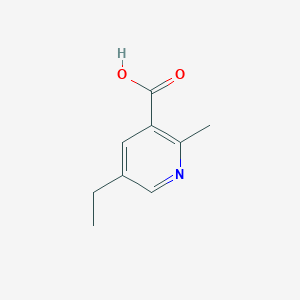

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBCQYYGNHJFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 5 Ethyl 2 Methyl Nicotinic Acid and Its Scaffolds

Mechanistic Insights into Pyridine (B92270) Ring Oxidation Processes

The oxidation of the pyridine ring, particularly the conversion of alkyl-substituted pyridines to their corresponding carboxylic acids, is a fundamental industrial process. The oxidation of 5-ethyl-2-methylpyridine (B142974) is a key route to nicotinic acid derivatives. researchgate.net

The industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid (HNO₃) at elevated temperatures and pressures. researchgate.netenvironmentclearance.nic.in This process, while effective, operates in a highly corrosive environment and can lead to the formation of byproducts. researchgate.netenvironmentclearance.nic.in

Research into the oxidative conversion of 2-methyl-5-ethylpyridine (MEP) on vanadium oxide modified catalysts has provided insights into the reaction pathways. The interaction between the nitrogen atom of the pyridine ring and the acid sites of the catalyst enhances the reactivity of the substituents. This can lead to the oxidative elimination of the substituent at the 2-position. researchgate.net The presence of water during the oxidation can alter the reaction mechanism, increasing the reactivity of the methyl group and leading to the formation of nicotinic acid. researchgate.net

A competing side reaction during the nitric acid oxidation of 5-ethyl-2-methylpyridine is the formation of dinicotinic acid. environmentclearance.nic.in This occurs at elevated temperatures and results from the oxidation of both the ethyl and methyl groups. environmentclearance.nic.in

The oxidation of 2-methyl-5-ethylpyridine can also be carried out using other oxidizing agents, such as potassium permanganate (B83412). google.comgoogle.com However, this method can also result in the formation of byproducts like pyridine-3,5-dicarboxylic acid. google.com

| Precursor | Oxidizing Agent | Key Products | Noteworthy Observations |

| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | 6-Methyl-nicotinic acid, Nicotinic acid | High temperatures and pressures are required; can produce dinicotinic acid as a byproduct. researchgate.netenvironmentclearance.nic.in |

| 2-Methyl-5-ethylpyridine | Vanadium Oxide Catalyst | Nicotinic acid, Isocinchomeronic acid | Water can alter the reaction pathway and improve the yield of nicotinic acid. researchgate.net |

| 2-Methyl-5-ethylpyridine | Potassium Permanganate (KMnO₄) | 6-Methyl-nicotinic acid ester | Can also produce byproducts through over-oxidation. google.com |

| 3,5-Lutidine | Potassium Permanganate (KMnO₄) | 5-Methylnicotinic acid | Can produce pyridine-3,5-dicarboxylic acid as a byproduct. google.com |

Pyridine Ring Formation Mechanisms from Aldehyde and Ammonia (B1221849) Condensation

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with several methods relying on the condensation of aldehydes and ammonia. researchgate.netacsgcipr.org These reactions build the heterocyclic core that is central to the structure of 5-ethyl-2-methyl-nicotinic acid.

One of the most well-known methods is the Hantzsch Dihydropyridine (B1217469) Synthesis . organic-chemistry.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orguonbi.ac.ke The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine derivative. organic-chemistry.orguonbi.ac.ke The mechanism is believed to proceed through the formation of a Knoevenagel condensation product and an enamine intermediate, which then condense to form the dihydropyridine ring. organic-chemistry.org

Another approach involves the reaction of 1,5-dicarbonyl compounds with ammonia. uonbi.ac.kebaranlab.org The initial product is an unstable 1,4-dihydropyridine that readily dehydrogenates to the pyridine. uonbi.ac.ke If an unsaturated 1,5-dicarbonyl compound is used, the pyridine is formed directly without the need for a separate oxidation step. uonbi.ac.ke The use of hydroxylamine (B1172632) instead of ammonia can also circumvent the oxidation step. baranlab.org

The Guareschi synthesis allows for the preparation of unsymmetrical pyridines. uonbi.ac.ke This method involves the reaction of a β-dicarbonyl compound with a β-enaminocarbonyl compound or nitrile. uonbi.ac.ke The use of unsymmetrical dicarbonyl compounds can lead to mixtures of isomers, a problem that can be avoided if the reactivities of the carbonyl groups are sufficiently different. uonbi.ac.ke

| Synthesis Method | Key Reactants | Intermediate/Product | Key Mechanistic Features |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine, Pyridine | Knoevenagel condensation followed by enamine formation and cyclization. organic-chemistry.orguonbi.ac.ke |

| From 1,5-Diketones | 1,5-Diketone, Ammonia | 1,4-Dihydropyridine | Cyclization followed by dehydrogenation. uonbi.ac.kebaranlab.org |

| From Unsaturated 1,5-Diketones | Unsaturated 1,5-Diketone, Ammonia | Pyridine | Direct formation of the aromatic ring. uonbi.ac.ke |

| Guareschi Synthesis | β-Dicarbonyl compound, β-Enaminocarbonyl compound/nitrile | Unsymmetrical Pyridine | Condensation reaction leading to unsymmetrical products. uonbi.ac.ke |

Derivatization Reactions of the Nicotinic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatizations are crucial for modifying the properties of the molecule for various applications.

Esterification Reactions of the Carboxylic Acid Group

Esterification of the carboxylic acid group of nicotinic acid derivatives is a common transformation. Standard methods, such as Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. guidechem.comresearchgate.net For instance, 5-bromo-2-methyl-nicotinic acid can be esterified using anhydrous ethanol (B145695) and concentrated sulfuric acid. guidechem.com Another approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol. researchgate.net

Amidation and Hydrazide/Hydrazone Formation

The carboxylic acid group can be converted to an amide or a hydrazide. The formation of nicotinic acid hydrazide is achieved by reacting a nicotinic acid ester, such as methyl nicotinate (B505614) or ethyl nicotinate, with hydrazine (B178648) hydrate. chemicalbook.com Alternatively, the direct condensation of a nicotinic carboxylic acid with hydrazine can be catalyzed by compounds such as titanium or zirconium alkoxides. google.com

These hydrazides are valuable intermediates for the synthesis of other derivatives. For example, they can be reacted with aldehydes to form Schiff bases (hydrazones). pharmascholars.com The reaction of nicotinic acid hydrazide with various aldehydes can be catalyzed by natural acids, such as the citric acid found in lemon juice. pharmascholars.com

Functionalization through Lithiation and Carboxylation on Pyridine Ring

Directed ortho-metalation is a powerful tool for the functionalization of the pyridine ring. The lithiation of substituted pyridines can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.org The position of lithiation is directed by existing substituents on the ring. The resulting organolithium intermediate can then be trapped with an electrophile, such as carbon dioxide (CO₂), to introduce a carboxylic acid group in a process known as carboxylation. The use of a hindered lithiating agent like LDA can help to avoid addition to the C=N bond of the pyridine ring. clockss.org For example, 3-bromopyridine (B30812) can be effectively lithiated and subsequently reacted with an electrophile to produce variously 3-substituted pyridines. princeton.edu

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with electron-withdrawing groups. masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. masterorganicchemistry.com Unlike in electrophilic aromatic substitution, where electron-donating groups activate the ring, in SNAr, electron-withdrawing groups are activating. Halogens can act as effective leaving groups in these reactions. masterorganicchemistry.com

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

5-Ethyl-2-methylpyridine (B142974) as a Commodity Chemical for Pyridine (B92270) Carboxylic Acid Production

5-Ethyl-2-methylpyridine, also known as aldehyde-collidine, is a significant commodity chemical primarily used as a precursor for the industrial synthesis of nicotinic acid (Vitamin B3). wikipedia.orgsielc.com Its efficient preparation from simple and inexpensive reagents like paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia (B1221849) makes it an economically viable starting material for large-scale production. wikipedia.orgorgsyn.org

The primary route for converting 5-ethyl-2-methylpyridine to a pyridine carboxylic acid is through oxidation. The most established industrial method, historically employed by companies like Lonza, involves liquid-phase oxidation with nitric acid at high temperatures (190–270 °C) and pressures (2–8 MPa). nih.gov This process selectively oxidizes the ethyl group at the 5-position and the methyl group at the 2-position. The reaction proceeds through a 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) intermediate, which is then decarboxylated at high temperatures to yield nicotinic acid. wikipedia.orgnih.gov This method has been a cornerstone of global nicotinic acid production, a compound with a worldwide market valued at over USD 600 million in 2019 and used extensively in animal feed, food additives, and pharmaceuticals. nih.gov

However, this conventional process is associated with environmental concerns, notably the production of nitrous oxide (N₂O), a potent greenhouse gas. nih.govnih.gov This has spurred research into greener and more sustainable methods for the oxidation of 5-ethyl-2-methylpyridine. nih.govnih.gov

| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Paraldehyde, Ammonia | Heat, Pressure | 5-Ethyl-2-methylpyridine | Synthesis of the primary precursor. wikipedia.org |

| 2 | 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃), High Temp/Pressure | 2,5-Pyridinedicarboxylic acid | Oxidation of the alkyl side chains. nih.gov |

| 3 | 2,5-Pyridinedicarboxylic acid | Heat (~220 °C) | Nicotinic acid | Selective decarboxylation to form the final product. nih.gov |

During this process, side reactions can occur at elevated temperatures, leading to the formation of small quantities of other dicarboxylic acids, which may be esterified in subsequent steps. environmentclearance.nic.in

Utilization of Nicotinic Acid and its Substituted Derivatives in Complex Molecule Synthesis

Nicotinic acid and its derivatives, including those originating from 5-ethyl-2-methylpyridine, are versatile building blocks in organic synthesis for creating more complex molecules. sigmaaldrich.com The pyridine ring is a prevalent structural unit in a vast number of pharmaceuticals and bioactive compounds due to its unique electronic properties and ability to participate in hydrogen bonding. nih.govnih.gov

The functional groups on substituted nicotinic acids—the carboxylic acid, the pyridine nitrogen, and various substituents on the ring—provide multiple reaction sites for elaboration. The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling the connection to other molecular fragments. researchgate.netchemistryjournal.net For instance, the esterification of nicotinic acid is a common first step in the synthesis of more complex derivatives. researchgate.net

These derivatives serve as key intermediates in the production of a range of active pharmaceutical ingredients (APIs) and agrochemicals. jubilantingrevia.com The inherent structure of the nicotinic acid scaffold is often a core component of the final bioactive molecule.

Below are examples of complex molecules synthesized using nicotinic acid derivatives as building blocks:

| Precursor Building Block | Class of Complex Molecule | Specific Example | Application/Significance |

| 5-Ethyl-2-methylpyridine | Anti-inflammatory API | Etoricoxib | A selective COX-2 inhibitor used for arthritis and pain. jubilantingrevia.com |

| 5-Ethyl-2-methylpyridine | Antidiabetic API | Pioglitazone | Used to treat type 2 diabetes. jubilantingrevia.com |

| 5-Ethyl-2-methylpyridine | Herbicide | Topramezone | An agrochemical used for broadleaf weed control. jubilantingrevia.com |

| Nicotinic Acid Derivatives | Insecticides | Substituted Nicotinoyl Hydrazones | The pyridine nucleus with specific side chains shows significant toxicity to insects. researchgate.netchemistryjournal.net |

| Nicotinic Acid Derivatives | Anti-inflammatory Agents | 2-Substituted Phenyl Derivatives | Synthesized compounds have shown significant analgesic and anti-inflammatory activities. nih.gov |

| Nicotinic Acid Derivatives | Antifungal Agents | N-(thiophen-2-yl) nicotinamides | These compounds have demonstrated fungicidal activity against pathogens like cucumber downy mildew. researchgate.net |

Strategies for Tailoring Pyridine Units in Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The strategic modification, or "tailoring," of the pyridine scaffold is a fundamental approach in medicinal and agrochemical chemistry to optimize the efficacy, selectivity, and pharmacokinetic properties of a molecule. nih.gov The goal is to fine-tune the structure to achieve a desired biological activity while minimizing off-target effects.

One primary strategy involves starting with a pre-functionalized pyridine, such as 5-ethyl-2-methylpyridine. Using this molecule as a starting point provides a scaffold where the substitution pattern is already defined. This is a highly efficient method for producing specific target molecules like the anti-inflammatory drug Etoricoxib and the herbicide Topramezone, where the core structure is derived directly from the precursor. jubilantingrevia.com

A second, more versatile strategy is known as peripheral editing, which involves the regioselective functionalization of a simpler pyridine or nicotinic acid core. nih.gov This allows chemists to introduce a wide variety of functional groups at specific positions on the ring. These modifications can profoundly influence the molecule's interaction with its biological target. For example, synthesizing a series of 2-substituted aryl derivatives of nicotinic acid has led to the discovery of compounds with potent analgesic and anti-inflammatory properties. chemistryjournal.netnih.gov Similarly, creating new amide or ester linkages from the carboxylic acid group of nicotinic acid is a common tactic to explore new chemical space and develop novel drugs. researchgate.netnih.gov

A more advanced and emerging strategy is skeletal editing. This involves the direct rearrangement of atoms within the pyridine ring itself to transform it into another aromatic system, such as a benzene (B151609) or naphthalene (B1677914) ring. nih.gov This allows for a radical diversification of molecular scaffolds from a common pyridine-containing precursor, enabling the exploration of entirely new structural classes for drug discovery.

These strategies are summarized in the table below:

| Strategy | Description | Example Application | Desired Outcome |

| Pre-functionalized Starting Material | Using a substituted pyridine like 5-ethyl-2-methylpyridine as the initial building block. | Synthesis of Etoricoxib and Pioglitazone from 5-ethyl-2-methylpyridine. jubilantingrevia.com | Efficient, convergent synthesis of a specific target molecule with a defined substitution pattern. |

| Peripheral Editing | Step-wise addition or modification of functional groups on a core pyridine or nicotinic acid ring. | Synthesis of various 2-aryl nicotinic acid derivatives to find potent anti-inflammatory agents. nih.gov | Optimization of biological activity, selectivity, and physicochemical properties by exploring different substituents. |

| Skeletal Editing | Chemical transformation of the pyridine ring's core atoms into a different aromatic system. | One-pot conversion of pyridines into substituted benzenes and naphthalenes via cycloaddition reactions. nih.gov | Scaffold hopping to create novel molecular frameworks and rapidly diversify compound libraries for drug discovery. |

The pyridine ring is a privileged structure in drug design, and these tailoring strategies are crucial for developing new generations of APIs and agrochemicals with improved performance and safety profiles. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Nicotinic Acid Systems

Quantum Chemical Investigations: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the structural and electronic properties of nicotinic acid and its analogues. These computational methods are employed to predict molecular geometries, vibrational frequencies, and other key physicochemical parameters with a high degree of accuracy.

For the nicotinic acid scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in determining the optimized molecular structure. These studies confirm the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid group. The introduction of ethyl and methyl groups at the 5- and 2-positions, respectively, in 5-Ethyl-2-methyl-nicotinic acid would slightly alter the geometry. DFT calculations would be essential to precisely model the bond lengths, bond angles, and dihedral angles, particularly the rotational barrier of the ethyl group and the influence of the methyl group on the adjacent nitrogen atom.

Vibrational analysis based on DFT calculations allows for the assignment of characteristic infrared (IR) and Raman spectra. For instance, studies on nicotinic acid have detailed the vibrational modes associated with the carboxylic acid's O-H and C=O stretching, as well as the pyridine ring's C-H and C-N stretching vibrations. In this compound, additional vibrational modes corresponding to the C-H stretching and bending of the ethyl and methyl groups would be predicted.

| Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups | |

| Functional Group | Vibrational Mode |

| Carboxylic Acid (-COOH) | O-H Stretch |

| C=O Stretch | |

| Pyridine Ring | C-N Stretch |

| C-H Aromatic Stretch | |

| Ethyl Group (-CH₂CH₃) | C-H Asymmetric Stretch |

| C-H Symmetric Stretch | |

| Methyl Group (-CH₃) | C-H Asymmetric Stretch |

| C-H Symmetric Stretch |

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is central to its chemical behavior. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into its reactivity and electronic transitions.

The HOMO and LUMO are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In nicotinic acid, the HOMO is typically localized over the pyridine ring, while the LUMO is distributed across the entire molecule, including the carboxylic acid group. The introduction of electron-donating alkyl groups (ethyl and methyl) in this compound is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the parent nicotinic acid. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a potential increase in chemical reactivity.

| Predicted Frontier Molecular Orbital Properties | |

| Property | Predicted Trend for this compound |

| HOMO Energy | Higher (less negative) than nicotinic acid |

| LUMO Energy | Minor change compared to nicotinic acid |

| HOMO-LUMO Gap | Smaller than nicotinic acid |

Molecular Reactivity and Site Selectivity Prediction (e.g., Fukui Analysis)

To predict the most reactive sites within this compound for nucleophilic, electrophilic, and radical attacks, computational chemists often employ reactivity descriptors derived from DFT. Fukui functions are a powerful tool in this regard, as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Electrophilic Attack: The site with the highest value of the Fukui function for nucleophilic attack (f⁺) is the most susceptible to attack by an electrophile. In nicotinic acid derivatives, this is often the nitrogen atom in the pyridine ring, due to its lone pair of electrons.

Nucleophilic Attack: The site with the highest value of the Fukui function for electrophilic attack (f⁻) is the most likely target for a nucleophile. For the pyridine ring, these are typically the carbon atoms ortho and para to the nitrogen atom.

Radical Attack: The region with the highest value for the radical attack Fukui function (f⁰) indicates the most probable site for radical reactions.

For this compound, the presence of the activating methyl and ethyl groups would modulate the electron density of the pyridine ring, thereby influencing the site selectivity. A detailed Fukui analysis would be necessary to quantify these effects and provide a precise map of reactivity.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the carboxylic acid group and the ethyl substituent in this compound gives rise to multiple possible conformations. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. The orientation of the carboxylic acid group relative to the pyridine ring is of particular interest, as it can exist in syn or anti conformations. The rotation of the ethyl group also contributes to the conformational landscape.

Tautomerism is another important consideration for nicotinic acid derivatives. The pyridine ring can exist in different tautomeric forms, such as the N-protonated form, especially when the carboxylic acid proton transfers to the ring nitrogen. This results in a zwitterionic structure. Computational studies on nicotinic acid have shown that the neutral form is generally more stable in the gas phase, but the zwitterionic form can be stabilized in polar solvents. The electronic effects of the ethyl and methyl groups in this compound would likely influence the relative stabilities of these tautomers.

Solvent Effects on Molecular Properties and Reaction Pathways

The surrounding solvent can significantly impact the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the solute.

For this compound, a polar protic solvent like water would be expected to:

Stabilize charged and polar species: This would favor the zwitterionic tautomer of the molecule.

Influence conformational equilibrium: The solvent can stabilize certain conformers through hydrogen bonding and dipole-dipole interactions.

Alter reaction pathways: The energy barriers for chemical reactions can be significantly lowered or raised in the presence of a solvent, thereby affecting reaction rates and outcomes.

For example, the acidity of the carboxylic acid group (pKa) is highly dependent on the solvent. In water, the proton is readily donated, a process that can be accurately modeled using computational methods that incorporate solvent effects.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.

For 5-Ethyl-2-methyl-nicotinic acid, the IR spectrum would be expected to exhibit characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, appearing as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700-1725 cm⁻¹.

C=N and C=C stretches of the pyridine (B92270) ring, typically found in the 1400-1600 cm⁻¹ region.

C-H stretches of the alkyl groups (ethyl and methyl), appearing around 2850-3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Pyridine Ring | C=N, C=C Stretches | 1400-1600 | Medium to Strong |

| Alkyl Groups | C-H Stretches | 2850-3000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy orbital to a higher energy orbital. For this compound, the pyridine ring is the primary chromophore.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of the π → π* and n → π* electronic transitions of the pyridine ring. These transitions are influenced by the substituents on the ring. For instance, a method for analyzing nicotinic acid and related compounds utilizes UV detection at 250 nm. sielc.comzodiaclifesciences.com

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | ~260-270 | Ethanol (B145695)/Water |

| n → π | ~290-310 | Ethanol/Water |

Mass Spectrometry (LC-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₁NO₂), the expected exact mass would be approximately 165.07898.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile and thermally stable compounds. mdpi.comsemanticscholar.org While direct analysis of the carboxylic acid may require derivatization to increase its volatility, GC-MS can be used to analyze related impurities. mdpi.comsemanticscholar.org A study on niacin and its impurities, including 5-ethyl-2-methylpyridine (B142974), utilized GC-MS for their simultaneous analysis. mdpi.comsemanticscholar.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation of the molecular ion would produce a characteristic pattern of fragment ions, providing further structural information.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

| HRMS | [M+H]⁺ | 166.08628 | Exact mass and elemental composition |

| MS | [M]⁺ | 165 | Molecular weight |

| MS/MS | Fragment Ions | Variable | Structural information from fragmentation |

Chromatographic Methods for Separation and Purity Determination (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds. A variety of HPLC methods have been developed for the analysis of nicotinic acid and its derivatives. sielc.comzodiaclifesciences.com These methods often employ reversed-phase columns and a mobile phase consisting of a mixture of water, acetonitrile, and an acid buffer. sielc.comzodiaclifesciences.com UV detection is commonly used. sielc.comzodiaclifesciences.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller particle size columns to achieve faster separations and higher resolution than traditional HPLC. bldpharm.com UPLC methods can be applied for the rapid purity assessment of this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself is not highly volatile, GC can be used to analyze volatile impurities that may be present in the sample. For instance, a GC method can be used to determine related substances like 5-ethyl-2-methylpyridine. merckmillipore.com

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile/Carrier Phase | Detection | Application |

| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile/Acid Buffer | UV | Purity, Quantification |

| UPLC | Sub-2 µm Reversed-phase | Water/Acetonitrile/Acid Buffer | UV, MS | High-throughput Purity |

| GC | Capillary (e.g., HP-5ms) | Helium | FID, MS | Analysis of Volatile Impurities |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Ethyl-2-methyl-nicotinic acid in laboratory settings?

- Methodological Answer :

- Use NIOSH/CEN-approved respiratory protection (e.g., P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) and full-body protective gear to minimize inhalation or dermal contact .

- Avoid environmental discharge into drainage systems due to potential bioaccumulation risks. Toxicity classifications from IARC, ACGIH, and NTP indicate carcinogenic potential at concentrations ≥0.1%, necessitating strict containment .

- Store in stable conditions (room temperature, inert atmosphere) to prevent hazardous reactions .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Synthesis Verification : Cross-reference CAS RN (e.g., 49259-07 for analogs) and molecular weight (e.g., 189.16 g/mol for structural analogs) using authoritative databases like NIST .

- Analytical Techniques : Employ HPLC (≥97% purity criteria) and NMR (to confirm substituent positions, e.g., ethyl and methyl groups on the nicotinic acid backbone) .

- Melting Point Analysis : Compare observed melting points (e.g., 261–263°C for analogs) with literature values to assess crystallinity and impurities .

Q. What are the primary physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Key Properties : Solid state at room temperature, moderate melting point (~260°C for analogs), and solubility in polar aprotic solvents (e.g., acetonitrile) .

- Design Implications : Solubility dictates solvent choice for reaction media (e.g., acetonitrile for kinetic studies), while thermal stability informs storage and handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Follow COSMOS-E guidelines to aggregate data from heterogeneous studies (e.g., cohort vs. case-control designs), prioritizing studies with explicit exposure measurements and validated assays .

- Confounding Variables : Adjust for differences in experimental models (e.g., in vitro vs. in vivo), dosage ranges, and metabolite interference (e.g., 6-CNA derivatives in pesticide studies) .

- Statistical Reconciliation : Apply meta-regression to isolate variables (e.g., purity thresholds, solvent carriers) contributing to divergent outcomes .

Q. What strategies are recommended for conducting a dose-response meta-analysis on this compound derivatives?

- Methodological Answer :

- Data Sourcing : Use EFSA, ATSDR, and NTP databases to collate high-yield toxicity and bioactivity datasets, ensuring compliance with OECD guidelines .

- Feasibility Assessment : Evaluate heterogeneity indices (I²) to determine if studies can be pooled. Prioritize datasets with quantified exposure levels (e.g., IC₅₀, EC₅₀) and standardized biological endpoints .

- Model Selection : Implement a random-effects model to account for variability in study designs (e.g., cell lines vs. whole organisms) .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Tracer Studies : Use isotopically labeled compounds (e.g., ¹⁴C-ethyl groups) to track metabolic intermediates via LC-MS/MS .

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using recombinant enzyme systems and negative controls .

- Data Validation : Cross-validate findings with PubChem and IUCLID databases to confirm metabolite identities and pathways .

Q. What methodologies are critical for ensuring reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Document temperature, catalyst loadings (e.g., palladium for cross-coupling), and solvent polarity to standardize protocols .

- Quality Control : Implement in-process analytics (e.g., TLC monitoring) and batch-wise purity checks using triple-quadrupole mass spectrometry .

- Data Reporting : Adhere to IUPAC nomenclature and provide spectral data (¹H/¹³C NMR, IR) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.